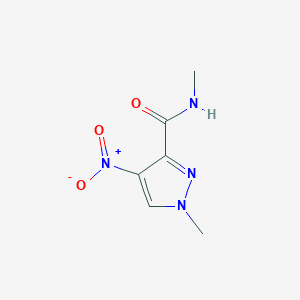

N,1-dimethyl-4-nitropyrazole-3-carboxamide

CAS No.: 405279-32-5

Cat. No.: VC6236115

Molecular Formula: C6H8N4O3

Molecular Weight: 184.155

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 405279-32-5 |

|---|---|

| Molecular Formula | C6H8N4O3 |

| Molecular Weight | 184.155 |

| IUPAC Name | N,1-dimethyl-4-nitropyrazole-3-carboxamide |

| Standard InChI | InChI=1S/C6H8N4O3/c1-7-6(11)5-4(10(12)13)3-9(2)8-5/h3H,1-2H3,(H,7,11) |

| Standard InChI Key | WNOFEMVQVBZAOZ-UHFFFAOYSA-N |

| SMILES | CNC(=O)C1=NN(C=C1[N+](=O)[O-])C |

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The IUPAC name for this compound is N,1-dimethyl-4-nitropyrazole-3-carboxamide. Its molecular formula, C₇H₈N₄O₃, reflects the presence of:

-

A pyrazole ring (C₃H₃N₂)

-

A nitro group (-NO₂) at position 4

-

A methyl group (-CH₃) at the ring’s nitrogen (position 1)

-

A carboxamide group (-CON(CH₃)₂) at position 3

Table 1: Key Structural Descriptors

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of N,1-dimethyl-4-nitropyrazole-3-carboxamide typically involves:

-

Formation of the pyrazole core via cyclocondensation of β-diketones with hydrazines.

-

Nitration at position 4 using nitric acid or nitronium tetrafluoroborate.

-

Methylation of the ring nitrogen using methyl iodide or dimethyl sulfate.

-

Carboxamide introduction via coupling reactions with dimethylamine .

A representative pathway is illustrated below:

-

Cyclocondensation:

-

Nitration:

-

Carboxamide Formation:

Regioselectivity and Byproduct Management

Physicochemical Properties

Spectral Characterization

-

¹H NMR: The methyl groups resonate as singlets at δ 3.2–3.5 ppm. The absence of NH signals confirms full methylation.

-

¹³C NMR: Key signals include the carboxamide carbonyl (δ 165–170 ppm) and nitro-bearing carbon (δ 145–150 ppm) .

-

IR Spectroscopy: Strong absorptions at 1700 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂ asymmetric stretch) .

Solubility and Stability

The compound exhibits limited water solubility (<1 mg/mL) but is soluble in polar aprotic solvents like DMSO and DMF. Stability studies indicate decomposition above 200°C, with the nitro group posing explosion risks under impact or friction .

Table 2: Physicochemical Data

| Property | Value | Method |

|---|---|---|

| Melting Point | 158–160°C (dec.) | DSC |

| LogP (XLogP3-AA) | 0.7 ± 0.2 | Computational |

| Topological PSA | 102 Ų | Cactvs |

Applications in Drug Discovery and Materials Science

Biological Activity

While direct pharmacological data for N,1-dimethyl-4-nitropyrazole-3-carboxamide is limited, structurally related pyrazole carboxamides exhibit:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume